molecular formula C12H16N3Na4O14P3 B10854117 5-(3-Aminoallyl)-2'-deoxyuridine-5'-O-triphosphate (sodium salt)

5-(3-Aminoallyl)-2'-deoxyuridine-5'-O-triphosphate (sodium salt)

Cat. No.: B10854117
M. Wt: 611.15 g/mol
InChI Key: RYISGISBPJBEJG-YLUGEOHISA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate involves the incorporation of an aminoallyl group into the deoxyuridine triphosphate molecule. The process typically includes the following steps:

    Protection of Functional Groups: The hydroxyl groups of deoxyuridine are protected to prevent unwanted reactions.

    Introduction of the Aminoallyl Group: The aminoallyl group is introduced through a series of chemical reactions, often involving the use of protective groups and specific reagents.

    Triphosphorylation: The protected aminoallyl-deoxyuridine is then triphosphorylated to form the triphosphate derivative.

    Deprotection: The final step involves the removal of protective groups to yield the desired compound.

Industrial Production Methods: Industrial production of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .

Mechanism of Action

The mechanism of action of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate involves its incorporation into DNA by various DNA polymerases. The aminoallyl group provides a reactive site for subsequent labeling with amine-reactive dyes or haptens. This allows for the creation of labeled DNA, which can be used in various assays and diagnostic tools .

Comparison with Similar Compounds

Uniqueness: 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate is unique due to its versatility in labeling DNA with various amine-reactive dyes, biotin, or haptens. This flexibility makes it a valuable tool in molecular biology research .

Properties

Molecular Formula

C12H16N3Na4O14P3

Molecular Weight

611.15 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C12H20N3O14P3.4Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h1-2,5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;;/q;4*+1/p-4/b2-1+;;;;/t8-,9+,10+;;;;/m0..../s1

InChI Key

RYISGISBPJBEJG-YLUGEOHISA-J

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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